N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound. It belongs to the class of azetidine derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-ethoxyaniline, 4-methoxypiperidine, and azetidine-1-carboxylic acid. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under specific conditions.
Substitution reactions: Introducing the ethoxyphenyl and methoxypiperidinyl groups through nucleophilic substitution or other suitable reactions.
Amidation: Forming the carboxamide linkage through amidation reactions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions might occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties, such as potential therapeutic effects.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-(4-methylpiperidin-1-yl)azetidine-1-carboxamide
- N-(2-ethoxyphenyl)-3-(4-ethoxypiperidin-1-yl)azetidine-1-carboxamide
Uniqueness
N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide might exhibit unique properties due to the presence of the methoxypiperidinyl group, which could influence its pharmacokinetics and pharmacodynamics compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-3-24-17-7-5-4-6-16(17)19-18(22)21-12-14(13-21)20-10-8-15(23-2)9-11-20/h4-7,14-15H,3,8-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTWQKQAJBCCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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